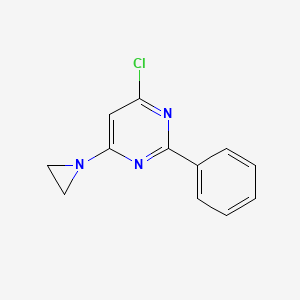
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is a heterocyclic compound that features an aziridine ring, a chloro substituent, and a phenyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the nucleophilic attack of the aziridine on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles, leading to the formation of more stable compounds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Ring-Opening Reactions: Nucleophiles such as water, alcohols, or amines in the presence of acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Ring-Opening Reactions: Amino alcohols or diamines, depending on the nucleophile used.
Oxidation and Reduction: Corresponding N-oxides or amines.
Scientific Research Applications
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties due to the presence of the aziridine ring, which can alkylate DNA and proteins.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe to study the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form covalent bonds with DNA, proteins, and other biomolecules, leading to the disruption of their normal functions. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging the DNA of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Found in flue-cured tobacco, this compound also contains an aziridine ring and exhibits similar biological activities.
Aziridine-1-carbaldehyde Oximes: These compounds are known for their cytotoxic activity and potential as anticancer agents.
Uniqueness
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is unique due to the combination of the aziridine ring with a pyrimidine core, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
63019-51-2 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-6-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C12H10ClN3/c13-10-8-11(16-6-7-16)15-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
HANLIIBFXPRKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















